

# Application Notes and Protocols for Recombinant Javanicin Protein Expression

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## Compound of Interest

Compound Name: Javanicin C

Cat. No.: B1672811

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Javanicin is a defensin-type antimicrobial peptide originally isolated from *Sesbania javanica* seeds.[1] It is a small peptide of approximately 6 kDa containing four disulfide bonds.[1] Recombinant javanicin has demonstrated potent antifungal activity against human fungal pathogens, including *Cryptococcus neoformans*, as well as cytotoxic activities toward human breast cancer cell lines.[1][2][3] This document provides a detailed protocol for the expression and purification of recombinant javanicin using an *Escherichia coli* expression system. The protocol is based on an intein-mediated purification system, which allows for the efficient production of soluble and highly pure recombinant javanicin.[2][3]

## I. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the expression and activity of recombinant javanicin.

Table 1: Optimal Conditions for Recombinant Javanicin Expression

Parameter	Optimal Condition	Reference
Expression Host	E. coli Origami 2 (DE3)	<a href="#">[2]</a> <a href="#">[3]</a>
Expression Vector	pTXB1	<a href="#">[2]</a> <a href="#">[3]</a>
IPTG Concentration	0.1 mM	<a href="#">[2]</a> <a href="#">[4]</a>
Induction Temperature	25 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Induction Time	6 hours	<a href="#">[2]</a> <a href="#">[4]</a>

Table 2: Purification Yield and Purity of Recombinant Javanicin

Parameter	Value	Reference
Expression Level	~28% of total protein	<a href="#">[2]</a> <a href="#">[4]</a>
Recovery Yield	2.5–3.5 mg/L of culture	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Purity	>90%	<a href="#">[2]</a> <a href="#">[3]</a>

Table 3: Bioactivity of Recombinant Javanicin

Activity	Cell Line	IC <sub>50</sub>	Reference
Cytotoxic Activity	MCF-7 (Human Breast Cancer)	75–85 µg/ml	<a href="#">[2]</a> <a href="#">[3]</a>
Cytotoxic Activity	MDA-MB-231 (Human Breast Cancer)	60–85 µg/ml	<a href="#">[2]</a> <a href="#">[3]</a>

## II. Experimental Protocols

This section details the methodologies for the expression and purification of recombinant javanicin.

### A. Gene Synthesis and Cloning

- **Gene Design:** Synthesize the DNA fragment encoding the mature javanicin peptide (47 amino acids).[1] The codon usage should be optimized for *E. coli* expression. Flank the coding sequence with NdeI and SapI restriction sites at the 5' and 3' ends, respectively, for subsequent cloning into the pTXB1 vector.[3]
- **Vector Preparation:** Digest the pTXB1 expression vector with NdeI and SapI restriction enzymes. This vector allows for the expression of the target protein fused to an N-terminal intein and a chitin-binding domain (CBD).[3]
- **Ligation:** Ligate the digested javanicin gene into the linearized pTXB1 vector using T4 DNA ligase.
- **Transformation into Cloning Host:** Transform the ligation product into a suitable *E. coli* cloning strain (e.g., DH5 $\alpha$ ).
- **Verification:** Select for positive clones by colony PCR and verify the correct insertion and sequence by Sanger sequencing.

#### B. Expression of Recombinant Javanicin

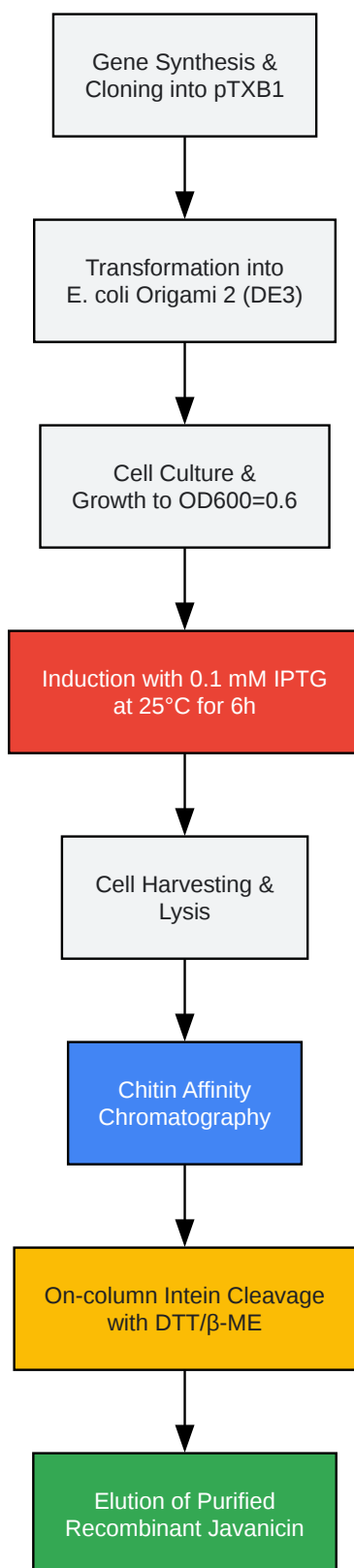
- **Transformation of Expression Host:** Transform the verified pTXB1-javanicin plasmid into the *E. coli* Origami 2 (DE3) expression host.[2][3]
- **Starter Culture:** Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.
- **Large-Scale Culture:** Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.6.[2]
- **Induction:** Cool the culture to 25°C and induce protein expression by adding isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[2][4]
- **Incubation:** Continue to incubate the culture at 25°C for 6 hours with agitation.[1][2][4]
- **Cell Harvesting:** Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[1][2]

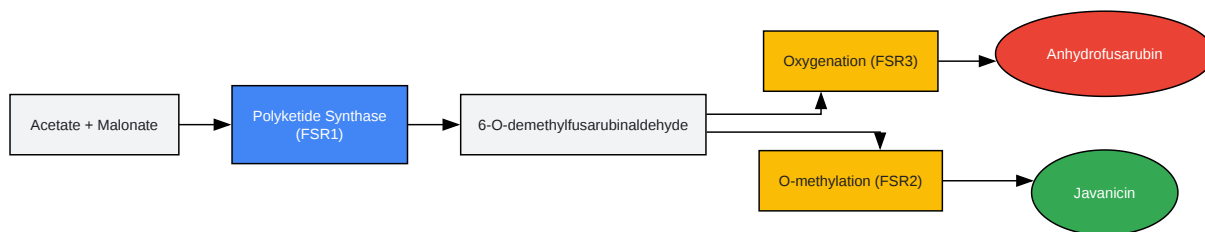
### C. Purification of Recombinant Javanicin

- Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent) and lyse the cells according to the manufacturer's protocol.<sup>[1]</sup> Alternatively, sonication can be used.
- Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes to pellet the insoluble material.<sup>[1]</sup>
- Chitin Affinity Chromatography:
  - Load the soluble fraction onto a chitin affinity chromatography column pre-equilibrated with column buffer.
  - Wash the column extensively with column buffer to remove unbound proteins.
- Intein Cleavage:
  - To induce on-column cleavage of the intein tag, flush the column with a cleavage buffer containing dithiothreitol (DTT) or 2-mercaptoethanol (β-ME).
  - Incubate the column at 4°C or room temperature for 16-24 hours to allow for complete cleavage.
- Elution: Elute the purified recombinant javanicin from the column with column buffer. The intein-CBD tag will remain bound to the chitin resin.
- Concentration and Buffer Exchange: Concentrate the eluted javanicin and exchange the buffer to a desired storage buffer using ultrafiltration.
- Purity Analysis: Analyze the purity of the recombinant javanicin by SDS-PAGE. The expected molecular weight is approximately 6 kDa.<sup>[1]</sup>

## III. Visualizations

Diagram 1: Recombinant Javanicin Expression Workflow





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